5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-based small molecule characterized by a 5-chloro substituent on the pyrimidine ring, a 2-fluorobenzylsulfanyl group at position 2, and a sulfamoylphenyl ethyl carboxamide side chain at position 2. Its structure combines halogenated aromatic groups and sulfonamide moieties, features commonly associated with therapeutic applications such as enzyme inhibition (e.g., kinase or carbonic anhydrase inhibition) or antimicrobial activity . The 2-fluorobenzyl group and sulfamoylphenyl ethyl chain likely enhance target binding and pharmacokinetic properties by modulating lipophilicity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C20H18ClFN4O3S2 |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClFN4O3S2/c21-16-11-25-20(30-12-14-3-1-2-4-17(14)22)26-18(16)19(27)24-10-9-13-5-7-15(8-6-13)31(23,28)29/h1-8,11H,9-10,12H2,(H,24,27)(H2,23,28,29) |
InChI Key |
BCPDPJKMARZQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of Substituents: The chloro, fluorobenzyl, and sulfanyl groups are introduced through substitution reactions using reagents such as chlorinating agents, fluorobenzyl halides, and thiolating agents.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with 2-(4-sulfamoylphenyl)ethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism of Fluorobenzyl Substituents
- 4-Fluorobenzyl Analogue (CAS RN 873082-64-5):
Replacing the 2-fluorobenzyl group with a 4-fluorobenzyl group () alters the electronic and steric profile. The 4-fluoro substitution may enhance π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors like LDK378 (). However, the 2-fluoro isomer in the target compound could improve metabolic stability by reducing cytochrome P450-mediated oxidation, a common issue with para-substituted aromatics .
Sulfamoyl vs. Sulfonamide Groups
- N-[2-(4-Sulfamoylphenyl)ethyl] vs. N-[4-(Aminosulfonyl)phenyl] Derivatives The ethyl spacer in the target compound’s sulfamoylphenyl group increases conformational flexibility compared to rigid sulfonamide-linked analogs (e.g., ). This flexibility may improve binding to deep catalytic pockets, as observed in carbonic anhydrase inhibitors .
Pyrimidine Core Modifications
- Ethylsulfanyl vs. Benzylsulfanyl Substituents
Substituting the 2-fluorobenzylsulfanyl group with ethylsulfanyl () reduces steric bulk but diminishes aromatic interactions critical for target engagement. For example, in ALK inhibitors (), bulky aryl groups enhance potency by occupying hydrophobic regions of the ATP-binding site.
Functional Comparisons
Enzyme Inhibition Profiles
Anaplastic Lymphoma Kinase (ALK) Inhibition :
The target compound’s pyrimidine core and halogenated aryl groups resemble LDK378 (), a clinical ALK inhibitor. However, LDK378’s isopropoxy and piperidinyl substituents confer higher selectivity (>100-fold vs. off-target kinases) compared to the sulfamoylphenyl ethyl group, which may increase off-target binding .- Antimicrobial Activity: Pyrimidine derivatives with sulfamoyl groups (e.g., ) exhibit broad-spectrum antibacterial activity. The target compound’s 2-fluorobenzyl group may enhance membrane penetration compared to non-halogenated analogs, as seen in fluoroquinolones .
Solubility and Bioavailability
- The sulfamoylphenyl ethyl chain improves aqueous solubility compared to purely lipophilic analogs (e.g., ’s 2-methoxyphenyl derivative). This aligns with trends in sulfonamide-containing drugs, where polar groups enhance oral absorption .
Comparative Data Table
Research Findings and Implications
- Structural Insights : X-ray crystallography of related pyrimidines () reveals that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for 2-fluorophenyl in ) influence binding to planar enzyme active sites. The target compound’s 2-fluorobenzyl group may adopt a similar conformation, optimizing hydrophobic interactions .
- Therapeutic Potential: While the target compound lacks clinical data, its structural similarity to LDK378 () and antimicrobial pyrimidines () suggests dual applications in oncology and infectious disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
